molecular formula C13H17NO B3819672 N-(2-phenylethyl)pent-4-enamide

N-(2-phenylethyl)pent-4-enamide

Cat. No.: B3819672
M. Wt: 203.28 g/mol
InChI Key: CJBLQXNCIKHOOX-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)pent-4-enamide is an amide derivative featuring a phenylethyl group attached to a nitrogen atom, coupled with a pent-4-enamide chain. This compound’s structure includes a double bond at the 4-position of the pentanamide chain, distinguishing it from saturated analogs like valeryl fentanyl (pentanamide) or cyclopropylfentanyl (cyclopropane-substituted). Its synthesis and applications are often explored in the context of opioid analogs and catalytic cyclization reactions .

Properties

IUPAC Name

N-(2-phenylethyl)pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-3-9-13(15)14-11-10-12-7-5-4-6-8-12/h2,4-8H,1,3,9-11H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBLQXNCIKHOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-phenylethyl)pent-4-enamide can be synthesized through the reaction of pent-4-enoic acid with 2-phenylethylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out under an inert atmosphere, usually argon, and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)pent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Scientific Research Applications

N-(2-phenylethyl)pent-4-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which N-(2-phenylethyl)pent-4-enamide exerts its effects involves interactions with specific molecular targets. The phenylethyl group can interact with receptors or enzymes, modulating their activity. The amide group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural and functional differences between N-(2-phenylethyl)pent-4-enamide and related compounds:

Compound Name Key Structural Features Pharmacological Activity (ED50) Safety Margin (LD50/ED50) Synthesis Route
This compound Pent-4-enamide chain with double bond Not reported Not reported Pd-catalyzed carbonylative cyclization
Valeryl fentanyl (CAS 122882-90-0) Saturated pentanamide chain (C24H32N2O) High potency (analgesic) Not explicitly stated Piperidine substitution via BOC anhydride
Cyclopropylfentanyl Cyclopropane-carboxamide substituent Extreme potency (~10,000× morphine) High safety margin (~25,211) Cyclopropane ring introduction
R 31 833 (Methyl ester analog) Methyl ester at 4-position of piperidine ED50 = 0.00032 mg/kg High safety margin Nitro aldol condensation, zinc reduction
4-Methoxybutyrylfentanyl Methoxy and butyramide substituents Not reported Controlled substance Substitution at piperidine N-position
Key Observations:
  • Structural Impact on Activity: The presence of unsaturated bonds (e.g., pent-4-enamide) may enhance metabolic susceptibility compared to saturated chains (e.g., valeryl fentanyl) .
  • Synthesis : this compound is synthesized via Pd-catalyzed carbonylative double cyclization, while fentanyl analogs often rely on piperidine substitution (e.g., nitro aldol condensation or BOC protection) .

Pharmacological and Toxicological Profiles

  • Potency : Cyclopropylfentanyl and R 31 833 exhibit extreme potency (ED50 ≤ 0.00032 mg/kg in rats), attributed to optimized substituent interactions with μ-opioid receptors . The double bond in this compound could modulate receptor affinity but requires empirical validation.
  • Safety Margins : R 30 730, a methoxymethyl-substituted analog, demonstrates a safety margin (LD50/ED50) of 25,211, highlighting how electron-donating groups enhance therapeutic indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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